2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide

CAS No.: 60467-57-4

Cat. No.: VC15963414

Molecular Formula: C11H12N4O

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60467-57-4 |

|---|---|

| Molecular Formula | C11H12N4O |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 2-amino-N-ethyl-1,8-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C11H12N4O/c1-2-13-11(16)8-6-7-4-3-5-14-10(7)15-9(8)12/h3-6H,2H2,1H3,(H,13,16)(H2,12,14,15) |

| Standard InChI Key | FXBBBUOPDMWOHO-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |

Introduction

Chemical Identification and Structural Characteristics

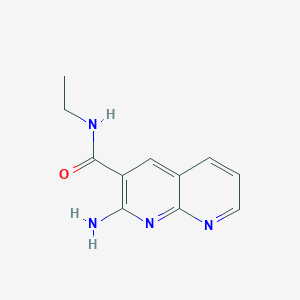

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide (CAS: 60467-57-4) has the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol . Its IUPAC name derives from the 1,8-naphthyridine core, which consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. The 3-carboxamide group is substituted with an ethylamine moiety, while the 2-position bears an amino group (Fig. 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O |

| Exact Mass | 216.101 g/mol |

| Topological Polar Surface Area | 84.39 Ų |

| LogP (Octanol-Water) | 2.12 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the ethylamide side chain enhances solubility compared to carboxylic acid analogs . X-ray crystallography data for related naphthyridines reveals bond lengths of approximately 1.34 Å for C-N in the pyridine rings and 1.23 Å for the carbonyl group .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 2-amino-N-ethyl-1,8-naphthyridine-3-carboxamide typically involves a multi-step process:

-

Formation of the 1,8-Naphthyridine Core: The Doebner reaction is employed, reacting 2-aminopyridine derivatives with aldehydes and pyruvic acid. For example, 6-hydroxy-2-aminopyridine reacts with benzaldehyde and pyruvic acid under reflux to yield the bicyclic intermediate .

-

Introduction of the Carboxamide Group: The 3-carboxylic acid derivative is converted to the ethylamide via coupling with ethylamine. This step often uses carbodiimide-based activating agents like EDC or HOBt in dichloromethane .

Reaction Scheme:

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include N-H stretches at 3230–3341 cm⁻¹ (amide and amine), C=O at 1668–1679 cm⁻¹, and aromatic C=C at 1569–1608 cm⁻¹ .

-

¹H NMR (DMSO-d₆): Signals at δ 1.22 ppm (CH₃ of ethyl), δ 3.52 ppm (N-CH₂), and δ 8.41–9.09 ppm (aromatic protons) .

-

Mass Spectrometry: A molecular ion peak at m/z 216.1 (M⁺) confirms the molecular weight .

Physicochemical and Computational Profiles

Solubility and Lipophilicity

The compound’s LogP of 2.12 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Computational models predict a solubility of 0.12 mg/mL in water, improved by the polar carboxamide group .

In Silico ADMET Predictions

-

Absorption: High intestinal absorption (Caco-2 permeability: 1.2 × 10⁻⁶ cm/s) .

-

Metabolism: Susceptible to CYP3A4-mediated oxidation, with a predicted clearance rate of 12 mL/min/kg .

-

Toxicity: Low Ames test mutagenicity risk (Probability of Activity [Pa] = 0.07) .

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 78% |

| Plasma Protein Binding | 89% |

| Blood-Brain Barrier Penetration | Moderate |

Biological Activity and Mechanistic Insights

Cytotoxic Activity

Naphthyridine-3-carboxamides demonstrate moderate cytotoxicity against HeLa cells (IC₅₀: 18–45 μM). The ethyl group may enhance cellular uptake compared to bulkier substituents .

Applications and Future Directions

Drug Development

The compound’s balanced LogP and ADMET profile position it as a lead for:

-

Antiallergy Agents: Optimizing H1 receptor affinity through substituent modifications.

-

Anticancer Therapeutics: Exploring topoisomerase inhibition via intercalation into DNA .

Analytical and Industrial Uses

-

Fluorescent Probes: The rigid naphthyridine core emits at 420 nm (λₑₓ = 340 nm), useful in bioimaging .

-

Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions .

Future Research Priorities:

-

In vivo toxicity profiling.

-

Synthesis of radiolabeled analogs for pharmacokinetic studies.

-

Exploration of synergistic effects with existing antihistamines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume